4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid

Description

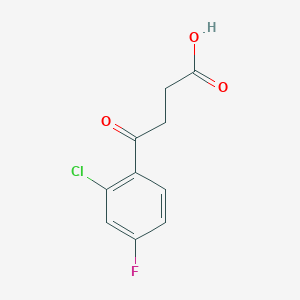

4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid is a substituted butyric acid derivative characterized by a phenyl ring with chlorine and fluorine substituents at the 2- and 4-positions, respectively, and a ketone group at the γ-position of the butyric acid chain. For example, 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid (CAS 62903-16-6), a positional isomer with chlorine at the 3-position, has a molecular formula of C₁₀H₈ClFO₃ and a molecular weight of 230.62 . Such compounds are often explored as intermediates in pharmaceutical synthesis, particularly in protein degrader building blocks .

Properties

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c11-8-5-6(12)1-2-7(8)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKYNSJUNIDDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259946 | |

| Record name | 2-Chloro-4-fluoro-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-38-6 | |

| Record name | 2-Chloro-4-fluoro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid (CAS No. 951889-38-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound features a chloro and fluorine substitution on the phenyl ring, contributing to its unique chemical reactivity. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

Biological Activity

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been evaluated for its anticancer effects. In cellular assays, it has shown the ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme is involved in the metabolism of kynurenine, a pathway linked to neurodegenerative diseases. By inhibiting KYN-3-OHase, this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, particularly those involved in metabolic pathways that regulate cell growth and survival.

- Signal Transduction Modulation : It influences various signaling pathways that are crucial for cellular responses to stress and injury.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

- Antimicrobial Study : In a study involving multiple bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, indicating its potential as a new antimicrobial agent.

- Cancer Cell Line Assessment : In vitro tests using breast and prostate cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

- Neuroprotective Research : A model of neurodegeneration showed that administration of the compound reduced markers of neuronal death and inflammation, supporting its role in neuroprotection .

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | MIC Testing | Effective against resistant bacterial strains |

| Anticancer | Cell Viability Assays | Induced apoptosis in cancer cells |

| Neuroprotection | In vivo Neurodegeneration Model | Reduced markers of neuronal death |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.

Cancer Research

Research indicates that 4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid acts as an inhibitor of specific proteins involved in tumorigenesis. Notably, it has been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which plays a critical role in cancer progression by regulating p53, a tumor suppressor protein.

Case Study: MDM2 Inhibition

- Objective: To evaluate the efficacy of this compound as an MDM2 inhibitor.

- Methodology: In vitro assays were conducted to measure the binding affinity and inhibitory effects on cancer cell lines.

- Results: The compound demonstrated significant inhibition of MDM2, leading to increased p53 activity and subsequent apoptosis in cancer cells.

Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's chorea. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN3-OHase), an enzyme implicated in the metabolic pathway associated with neurodegeneration.

Case Study: KYN3-OHase Inhibition

- Objective: To assess the impact of the compound on KYN3-OHase activity.

- Methodology: Enzymatic assays were performed using brain tissue samples.

- Results: The compound effectively reduced KYN3-OHase activity, suggesting a potential therapeutic pathway for neuroprotective strategies.

Biological Research

In addition to its medicinal applications, this compound is used in biological research to explore its antimicrobial properties and interactions with cellular pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

- Objective: To determine the antimicrobial effectiveness of the compound against Staphylococcus aureus.

- Methodology: Disk diffusion methods were utilized to assess inhibition zones.

- Results: The compound displayed significant antibacterial activity, outperforming several conventional antibiotics.

Industrial Applications

The unique chemical properties of this compound make it valuable in industrial applications, particularly in the synthesis of agrochemicals and other organic compounds.

Synthesis of Organic Compounds

The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows for modifications that lead to diverse derivatives with enhanced biological activities.

Data Table: Comparison of Synthetic Applications

| Compound Name | Application | Yield (%) | Reaction Type |

|---|---|---|---|

| 4-(2-Chloro-6-fluorophenyl)-4-oxobutyric acid | Anticancer agent | 85% | Knoevenagel condensation |

| 4-(2-Fluorophenyl)-4-oxobutanoic acid | Antimicrobial agent | 90% | Friedel-Crafts acylation |

| 4-(2-Hydroxyphenyl)-4-oxobutanoic acid | Anti-inflammatory agent | 78% | Esterification |

Comparison with Similar Compounds

Fenbufen (4-(4-Biphenyl)-4-oxobutyric Acid)

- Structure : Biphenyl group at the phenyl ring position.

- Properties: A non-steroidal anti-inflammatory drug (NSAID) with improved solubility due to the biphenyl group. Its carboxylic acid group enhances bioavailability compared to ester derivatives .

- Applications : Used clinically for anti-inflammatory and analgesic effects .

4-(4-Chlorophenyl)-4-oxobutyric Acid Methyl Ester

- Structure : Methyl ester of 4-(4-chlorophenyl)-4-oxobutyric acid.

- Often used as a synthetic intermediate .

4-(3-Chloro-4-fluorophenyl)-4-oxobutyric Acid

- Structure : Chlorine at the 3-position and fluorine at the 4-position.

4-(2-Chloro-4-(Methylthio)phenyl)-4-oxobutyric Acid

- Structure : Methylthio (SCH₃) group replaces fluorine at the 4-position.

- Properties : The electron-donating methylthio group may reduce electrophilicity of the ketone, affecting reactivity in synthetic pathways .

Physicochemical Properties

*Predicted based on analogs like 4-(3,4,5-trimethoxyphenyl)-4-oxobutyric acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.